1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound that features a bicyclic structure fused with a piperazine ring and a nitrophenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Bicyclic Intermediate: The bicyclic structure can be synthesized through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.
Attachment of the Piperazine Ring: The bicyclic intermediate is then reacted with piperazine under controlled conditions to form the desired bicyclic-piperazine structure.
Introduction of the Nitrophenyl Sulfonyl Group: The final step involves sulfonylation using 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nitrophenyl sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine: Lacks the nitrophenyl sulfonyl group, making it less reactive.
Bicyclo[2.2.1]hept-5-en-2-ylmethyl-furan-2-ylmethyl-amine: Contains a furan ring instead of a piperazine ring, leading to different chemical properties.
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both the bicyclic structure and the nitrophenyl sulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H23N3O4S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H23N3O4S/c22-21(23)17-3-1-2-4-18(17)26(24,25)20-9-7-19(8-10-20)13-16-12-14-5-6-15(16)11-14/h1-6,14-16H,7-13H2 |
InChI Key |
ITGRDWINOVHPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.